molecular formula C7H7BrS B102075 4-Bromobenzyl mercaptan CAS No. 19552-10-4

4-Bromobenzyl mercaptan

Cat. No. B102075
CAS RN: 19552-10-4
M. Wt: 203.1 g/mol
InChI Key: CUCKXDPCCYHFMQ-UHFFFAOYSA-N
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Description

4-Bromobenzyl mercaptan is a compound that can be related to the broader class of bromobenzenes and mercaptans. While the provided papers do not directly discuss 4-bromobenzyl mercaptan, they provide insights into similar compounds that can help infer some of its characteristics. Bromobenzene derivatives are known to undergo metabolic transformations in biological systems, leading to various metabolites, including mercapturic acids . Mercaptans, or thiols, are sulfur-containing organic compounds that are characterized by the presence of a thiol group attached to an aromatic ring, as seen in the related molecule 4-mercaptobenzoic acid .

Synthesis Analysis

The synthesis of 4-bromobenzyl mercaptan is not explicitly detailed in the provided papers. However, the synthesis of related bromobenzene derivatives typically involves electrophilic aromatic substitution reactions where a bromine atom is introduced into the benzene ring. The synthesis of mercapturic acid metabolites from bromobenzene, as discussed in the second paper, involves metabolic pathways in which bromobenzene is converted into electrophilic epoxides and quinones that subsequently react with protein sulfur nucleophiles . This information suggests that the synthesis of 4-bromobenzyl mercaptan could potentially involve similar electrophilic substitution reactions followed by the introduction of a thiol group.

Molecular Structure Analysis

The molecular structure of 4-bromobenzyl mercaptan can be inferred from the study of 4-mercaptobenzoic acid, where density functional theory (DFT) calculations were used to predict the infrared (IR) and Raman spectra of the molecule . The molecular electrostatic potential surface calculation indicated that 4-mercaptobenzoic acid has hydrogen bond donors and acceptors, which could also be relevant for understanding the molecular structure and reactivity of 4-bromobenzyl mercaptan.

Chemical Reactions Analysis

The chemical reactions of 4-bromobenzyl mercaptan can be hypothesized based on the reactions of similar compounds. Bromobenzene derivatives are known to form electrophilic epoxides and quinones, which can react with sulfur nucleophiles . This suggests that 4-bromobenzyl mercaptan could participate in nucleophilic substitution reactions where the thiol group could displace other leaving groups or be involved in the addition to electrophilic centers.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-bromobenzyl mercaptan can be partially deduced from the properties of related compounds. For instance, the vibrational spectroscopy study of 4-mercaptobenzoic acid provides information on the vibrational frequencies, which are related to the physical properties of the molecule . The mercapturic acid metabolites of bromobenzene discussed in the second paper highlight the metabolic stability and potential reactivity of bromobenzene derivatives, which could be relevant for understanding the properties of 4-bromobenzyl mercaptan . The low yield of quinone-derived mercapturic acids from bromobenzene compared to the high yields of epoxide-derived mercapturic acids indicates a preference for certain types of reactions, which could influence the reactivity and stability of 4-bromobenzyl mercaptan .

Scientific Research Applications

1. Development as a Recyclable Odorless Substitute

A study by Matoba, Kajimoto, and Node (2007) discusses the development of 2,4,6-Trimethoxybenzyl mercaptan as an odorless substitute for hydrogen sulfide in synthesizing β-mercapto-carbonyl compounds. This compound, related to benzyl mercaptan, showcases the potential for benzyl mercaptans in safe and odorless chemical synthesis processes (Matoba, Kajimoto, & Node, 2007).

2. Synthesis of Biphenyl Derivatives

Research by Shirnornura et al. (2013) developed a novel linker of 4-mercaptobenzoic acid for synthesizing biphenyl derivatives. In this process, 4-bromobenzyl mercaptan plays a crucial role in the synthesis, highlighting its application in the formation of complex organic compounds (Shirnornura, Tayarna, Maeta, & Nornura, 2013).

3. Covalent Binding in Biochemical Processes

A study by Watabe et al. (1986) explores the covalent binding of 4-nitrobenzyl mercaptan S-sulfate to hepatic cytosolic proteins. This research demonstrates the biochemical relevance of benzyl mercaptans in understanding protein interactions and metabolic processes (Watabe, Okuda, Hiratsuka, & Miwa, 1986).

4. Antioxidant Action in Polymer Science

The study by Fernando and Scott (1980) investigates the role of antioxidants, including 3,5-di-tert-butyl-4-hydroxybenzyl mercaptan, in enhancing the heat and light stability of polymers. This application in polymer science shows the potential of benzyl mercaptans in material engineering and stabilization (Fernando & Scott, 1980).

5. Analytical Chemistry Applications

A method by Mateo-Vivaracho, Cacho, and Ferreira (2007) for determining wine polyfunctional mercaptans, including 4-mercapto-4-methyl-2-pentanone, utilizes pentafluorobenzyl derivatives of mercaptans. This highlights the analytical chemistry applications of benzyl mercaptans in food science and quality control (Mateo-Vivaracho, Cacho, & Ferreira, 2007).

Safety And Hazards

4-Bromobenzyl mercaptan may cause respiratory irritation, is toxic if inhaled, causes serious eye irritation, and is harmful if swallowed . It also causes skin irritation and is harmful in contact with skin .

Future Directions

4-Bromobenzyl mercaptan is a specialty product for proteomics research . Its future directions could involve further exploration in this field.

properties

IUPAC Name

(4-bromophenyl)methanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrS/c8-7-3-1-6(5-9)2-4-7/h1-4,9H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUCKXDPCCYHFMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CS)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90297189
Record name 4-Bromobenzyl mercaptan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90297189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromobenzyl mercaptan

CAS RN

19552-10-4
Record name 19552-10-4
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Record name 4-Bromobenzyl mercaptan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90297189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-bromophenyl)methanethiol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
Q Sun, R Zhu, FW Foss Jr… - Chemical research in …, 2008 - ACS Publications
… To solve this problem, 4-bromobenzyl mercaptan was used to yield a conjugate with a longer retention time. The corresponding 4-bromobenzyl mercaptan conjugate with metabolite M …
Number of citations: 53 pubs.acs.org
H Li, D Lin, Y Peng, J Zheng - Xenobiotica, 2017 - Taylor & Francis
… An epoxide intermediate generated in microsomal incubations was trapped by glutathione (GSH) and 4-bromobenzyl mercaptan (BBM), and the resulting GSH and BBM conjugates …
Number of citations: 12 www.tandfonline.com
N Zhang, S Zhou, Z Zhang, W Li, Y Peng, J Zheng - Toxicology Letters, 2022 - Elsevier
… Lysine (Lys), putrescine (Put), 4-bromobenzyl mercaptan (BBM), and NADPH were obtained from Sigma-Aldrich (St. Louis, MO). Ornithine phosphate (Orn), histamine (His), glutamine (…
Number of citations: 1 www.sciencedirect.com
D Reimer, CC Hughes - Journal of natural products, 2017 - ACS Publications
… (n-propylamine and 4-chloroaniline) furnished 23 and ammosamide G (24), while treatment with thiol nucleophiles (N-acetylcysteamine, ethanethiol, and 4-bromobenzyl mercaptan) …
Number of citations: 30 pubs.acs.org
TY Luh, CS Wong - The Journal of Organic Chemistry, 1985 - ACS Publications
Aliphatic or alicyclic thiols remain intact under the re-action conditions. Thus, more than 80% of the starting material was recovered from the reaction with 1-adamantanethiol (11). …
Number of citations: 28 pubs.acs.org
P Mencarelli, F Stegel - The Journal of Organic Chemistry, 1985 - ACS Publications
… Desulfurization of 4-Bromobenzyl Mercaptan (5). A THF solution of 5 (0.203 g, 1 mmol) and Mo(CO)6 (0.264 g, 1 mmol) was converted to 4-bromotoluene (0.108 g, 63%), which was …
Number of citations: 10 pubs.acs.org
C WONG - 1985 - core.ac.uk
The first part of this thesis concerns an improved synthesis of 7r-allyl molybdenum complexes. Dicarbonyl-i,-allylcyclopentadienyl molybdenum complexes were prepared in moderate to …
Number of citations: 0 core.ac.uk
LJ Hubble, JS Cooper, A Sosa-Pintos… - ACS combinatorial …, 2015 - ACS Publications
… Maximum sensor responses for two representative chemiresistor sensors: 4-bromobenzyl mercaptan-Au NP (4-BBM; no. 102) and 2-aminothiophenol-Au NP (2-ATP; no. 28) over the …
Number of citations: 35 pubs.acs.org
DJ Lunn, CE Boott, KE Bass… - Macromolecular …, 2013 - Wiley Online Library
… For example, 4-bromobenzyl mercaptan, which afforded an insoluble material when reacted with PFDMS 54 -b-PMVS 510 , was incorporated into PFDMS 53 -b-PMVS 58 /PDMS 444 to …
Number of citations: 30 onlinelibrary.wiley.com
Z Zhang, H Li, W Li, Y Feng, Z Hu, S Zhou… - Chemical Research …, 2020 - ACS Publications
Dioscorea bulbifera L. (DBL), a traditional Chinese medicine, is a well-known herb with hepatotoxicity, and the biochemical mechanisms of the toxic action remain unknown. Diosbulbin …
Number of citations: 10 pubs.acs.org

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